molecular formula C21H32N4OS B273868 [(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea

[(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea

Cat. No. B273868
M. Wt: 388.6 g/mol
InChI Key: HBSKSNSLXZZTJM-NMWGTECJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea, also known as DIT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIT is a thiourea derivative of indole-2,3-dione and is known for its unique chemical structure that makes it an attractive candidate for further research.

Mechanism of Action

The mechanism of action of [(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea is not fully understood, but it is believed to involve the formation of a complex with the metal ion. This complex then undergoes a series of reactions that lead to the emission of a fluorescent signal.
Biochemical and Physiological Effects:
[(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea has also been shown to have potential biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer and Alzheimer's disease. However, further research is needed to fully understand the extent of its effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of [(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea is its ease of synthesis and purification, making it readily available for laboratory experiments. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are many potential future directions for research involving [(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea. One area of interest is the development of new fluorescent probes for the detection of other metal ions. Another potential area of research is the investigation of its potential therapeutic applications in various diseases. Additionally, further studies are needed to fully understand the mechanism of action and biochemical effects of [(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea.
In conclusion, [(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea is a promising compound with potential applications in various scientific fields. Its unique chemical structure and ease of synthesis make it an attractive candidate for further research. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of [(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea involves the reaction of indole-2,3-dione with dodecylamine and thiourea in the presence of a catalyst. The resulting compound is then purified through various techniques such as recrystallization and column chromatography. The synthesis of [(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea is relatively simple and can be performed using standard laboratory equipment.

Scientific Research Applications

[(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. [(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea has been shown to selectively bind to copper ions and emit a strong fluorescent signal, making it an excellent candidate for use in environmental monitoring and bioimaging.

properties

Product Name

[(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea

Molecular Formula

C21H32N4OS

Molecular Weight

388.6 g/mol

IUPAC Name

[(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea

InChI

InChI=1S/C21H32N4OS/c1-2-3-4-5-6-7-8-9-10-13-16-25-18-15-12-11-14-17(18)19(20(25)26)23-24-21(22)27/h11-12,14-15H,2-10,13,16H2,1H3,(H3,22,24,27)/b23-19-

InChI Key

HBSKSNSLXZZTJM-NMWGTECJSA-N

Isomeric SMILES

CCCCCCCCCCCCN1C2=CC=CC=C2/C(=N/NC(=S)N)/C1=O

SMILES

CCCCCCCCCCCCN1C2=CC=CC=C2C(=NNC(=S)N)C1=O

Canonical SMILES

CCCCCCCCCCCCN1C2=CC=CC=C2C(=NNC(=S)N)C1=O

Origin of Product

United States

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